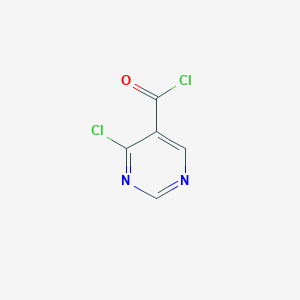

4-Chloropyrimidine-5-carbonyl chloride

Description

The exact mass of the compound 4-Chloro-pyrimidine-5-carboxylic acid chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloropyrimidine-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyrimidine-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyrimidine-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJZRPQLFKDILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261494-35-2 | |

| Record name | 4-chloropyrimidine-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Chloropyrimidine-5-carbonyl Chloride

This technical guide details the synthesis pathway for 4-Chloropyrimidine-5-carbonyl chloride (CAS: 1261494-35-2), a critical electrophilic building block in medicinal chemistry, particularly for the development of kinase inhibitors and pyrimidine-based antimetabolites.[1]

Executive Summary

Target Molecule: 4-Chloropyrimidine-5-carbonyl chloride

CAS Number: 1261494-35-2

Molecular Formula:

This guide outlines the optimal synthetic route for generating 4-chloropyrimidine-5-carbonyl chloride from 4-hydroxypyrimidine-5-carboxylic acid. The protocol leverages a dual-chlorination strategy using thionyl chloride (

Retrosynthetic Analysis & Pathway Design[1]

The synthesis is best approached via a convergent strategy. The pyrimidine core is constructed first, followed by functional group manipulation.[3]

Strategic Disconnections[1]

-

C–Cl Bond Formation: The C4-chloro substituent is installed via nucleophilic displacement of a C4-hydroxyl (lactam tautomer) leaving group.[1]

-

Acyl Chloride Formation: The C5-carbonyl chloride is generated from the corresponding carboxylic acid.

-

Core Assembly: The pyrimidine ring is classically formed via condensation of formamidine with an ethoxymethylenemalonate derivative.

Pathway Visualization

Caption: Convergent synthesis pathway from acyclic precursors to the dual-chlorinated target.

Core Synthesis Protocol: The Dual-Chlorination Step[1]

This section details the transformation of 4-hydroxypyrimidine-5-carboxylic acid to the target. This reaction is thermodynamically driven by the evolution of

Mechanistic Insight

The reaction relies on the Vilsmeier-Haack type activation provided by DMF.

-

Catalytic Cycle: DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium ion). -

Acid Activation: The carboxylic acid attacks the Vilsmeier reagent (or

), forming an activated acyl chlorosulfite intermediate that collapses to the acid chloride. -

Tautomeric Activation: The 4-hydroxy group (existing largely as the 4-pyrimidone tautomer) reacts with the chlorinating agent to form a phosphorodichloridate-like or chlorosulfite intermediate, which is then displaced by chloride ion in an addition-elimination sequence to yield the aromatic 4-chloropyrimidine.[1]

Experimental Procedure

Reagents:

-

Substrate: 4-Hydroxypyrimidine-5-carboxylic acid (1.0 eq)

-

Reagent/Solvent: Thionyl Chloride (

) (10.0 eq) – Acts as both reagent and solvent. -

Catalyst:

-Dimethylformamide (DMF) (0.05 – 0.1 eq)[1]

Step-by-Step Protocol:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube or an inert gas (Ar/ -

Addition: Charge the flask with 4-hydroxypyrimidine-5-carboxylic acid (e.g., 5.0 g, 35.7 mmol).

-

Solvent/Reagent: Carefully add Thionyl Chloride (

, ~357 mmol) at room temperature. The suspension may be thick initially. -

Catalysis: Add DMF (3-5 drops, approx. 0.2 mL). Caution: Initial gas evolution may occur.[1]

-

Reaction: Heat the mixture gradually to reflux (

).-

Observation: As the reaction proceeds, the solid starting material will dissolve, and the solution will turn yellow/orange. Vigorous gas evolution will be observed.

-

Duration: Reflux for 3–5 hours until gas evolution ceases and the solution is homogeneous.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

. Note: Use a trap to protect the pump from corrosive vapors. -

Add anhydrous toluene (20 mL) and re-evaporate (azeotropic removal of residual

). Repeat this step twice.

-

-

Isolation: The resulting residue is 4-chloropyrimidine-5-carbonyl chloride , typically obtained as a yellow-to-brown semi-solid or oil that crystallizes upon standing.[1]

-

Yield: Expected 85–95%.

-

Purity Check: Due to high reactivity, avoid aqueous workup. Verify identity via formation of a stable derivative (e.g., reaction with methanol to form the methyl ester) if immediate use is not planned.

-

Critical Process Parameters & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Stoichiometry ( | >5 equivalents | Excess drives the equilibrium to the right (Le Chatelier's principle) and acts as a solvent to maintain homogeneity.[1] |

| Catalyst (DMF) | 5-10 mol% | Essential for activating the unreactive pyrimidone oxygen.[1] Without DMF, the C4-chlorination is sluggish or incomplete.[1] |

| Moisture Control | Strictly Anhydrous | The product hydrolyzes rapidly back to the starting material or the 4-chloro-acid upon contact with water.[1] |

| Temperature | Reflux ( | Required to overcome the activation energy of the aromatic nucleophilic substitution at the C4 position. |

Safety & Handling (E-E-A-T)

-

Corrosivity:

and the product are highly corrosive lachrymators. All operations must be performed in a well-ventilated fume hood.[1] -

Water Reactivity: Violent reaction with water releases HCl gas. In case of a spill, neutralize with solid sodium bicarbonate or lime; do not add water directly.

-

Pressure: Ensure the reaction vessel is not sealed; gas evolution (

,

Applications in Drug Discovery[7]

This intermediate is a "linchpin" scaffold. The reactivity difference between the acyl chloride and the chloro-pyrimidine allows for sequential functionalization:

-

C5-Position (Acyl Chloride): Reacts first with amines/alcohols under mild conditions (

) to form amides/esters.[1] -

C4-Position (Chloro group): Reacts second via

with amines, thiols, or alkoxides, typically requiring heat or base catalysis.

Example Workflow:

-

Step A: React with aniline (

, -

Step B: React with morpholine (

,

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54044566, 4-Hydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses.

/

Sources

- 1. 55084-66-7|4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride|BLD Pharm [bldpharm.com]

- 2. 883-99-8,Methyl 3-Hydroxy-2-naphthoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 4. orgosolver.com [orgosolver.com]

- 5. orgosolver.com [orgosolver.com]

A Technical Guide to 4-Chloropyrimidine-5-carbonyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules. Among the vast array of functionalized pyrimidines, those bearing reactive electrophilic sites are of paramount importance as versatile building blocks for the synthesis of complex molecular architectures. 4-Chloropyrimidine-5-carbonyl chloride, with its two distinct reactive centers, represents a highly valuable, albeit not widely cataloged, intermediate for the construction of diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route to its precursor, its conversion to the title compound, and its applications in medicinal chemistry, with a comparative look at its more accessible isomers.

Physicochemical Properties and Structure

While a specific CAS number for 4-Chloropyrimidine-5-carbonyl chloride is not prominently listed in major chemical databases, its structure and properties can be inferred from its constituent parts and related analogs.

| Property | Value (Predicted) |

| Molecular Formula | C₅H₂Cl₂N₂O |

| Molecular Weight | 176.99 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Reactivity | Highly reactive, particularly towards nucleophiles. Moisture sensitive. |

The molecule contains a pyrimidine ring, which is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electron deficiency is further enhanced by the presence of a chlorine atom at the 4-position and a carbonyl chloride group at the 5-position, making both sites susceptible to nucleophilic attack.

Synthesis of 4-Chloropyrimidine-5-carbonyl Chloride

The synthesis of the title compound can be logically approached in two key stages: the preparation of the precursor, 4-chloropyrimidine-5-carboxylic acid, followed by its conversion to the corresponding carbonyl chloride.

Part 1: Synthesis of 4-Chloropyrimidine-5-carboxylic Acid

A direct, one-pot synthesis of 4-chloropyrimidine-5-carboxylic acid is not well-documented in readily available literature. However, a robust and logical synthetic strategy involves a two-step process starting from a suitable 4-chloropyrimidine derivative: cyanation followed by hydrolysis. A plausible starting material would be 4-chloro-5-bromopyrimidine.

Step 1: Cyanation of 4-Chloro-5-bromopyrimidine

The introduction of a cyano group at the 5-position can be achieved via a nucleophilic substitution reaction using a cyanide salt, such as cuprous cyanide[1].

Experimental Protocol:

-

To a solution of 4-chloro-5-bromopyrimidine (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF or NMP), add cuprous cyanide (1.1 equivalents).

-

Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine.

-

Extract the product, 4-chloro-5-cyanopyrimidine, with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of 4-Chloro-5-cyanopyrimidine

The resulting nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential complications from the basicity of the pyrimidine nitrogens.

Experimental Protocol:

-

Suspend 4-chloro-5-cyanopyrimidine (1 equivalent) in a mixture of a strong mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

Heat the mixture under reflux until the reaction is complete, as monitored by TLC or LC-MS, showing the disappearance of the starting nitrile.

-

Cool the reaction mixture in an ice bath and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-chloropyrimidine-5-carboxylic acid.

Part 2: Conversion to 4-Chloropyrimidine-5-carbonyl Chloride

The conversion of the carboxylic acid to the highly reactive carbonyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the HCl and SO₂ byproducts), place 4-chloropyrimidine-5-carboxylic acid (1 equivalent).

-

Add an excess of thionyl chloride (2-5 equivalents), and optionally, a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (typically around 80 °C) for 2-4 hours, or until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).

-

Carefully distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-chloropyrimidine-5-carbonyl chloride can often be used directly in the next step or purified by vacuum distillation.

Reactivity and Synthetic Applications

The dual reactivity of 4-chloropyrimidine-5-carbonyl chloride makes it a valuable synthon. The two electrophilic centers, the carbonyl chloride and the C-4 position of the pyrimidine ring, can react with a wide range of nucleophiles.

Reactions at the Carbonyl Chloride:

The carbonyl chloride is the more reactive of the two sites and will readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including:

-

Alcohols: to form esters.

-

Amines: to form amides.

-

Water: to hydrolyze back to the carboxylic acid.

These reactions are typically fast and can be carried out under mild conditions.

Reactions at the 4-Position (Nucleophilic Aromatic Substitution - SNAr):

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with softer nucleophiles or when the carbonyl chloride has been derivatized. The electron-withdrawing nature of the pyrimidine ring and the adjacent carbonyl-derived group facilitates this reaction. Common nucleophiles for SNAr on chloropyrimidines include:

-

Amines: both primary and secondary.

-

Thiols: to form thioethers.

-

Alkoxides: to form ethers.

The regioselectivity of nucleophilic attack on substituted dichloropyrimidines can be complex and is influenced by the nature of the nucleophile and the other substituents on the ring[2][3][4][5]. In the case of 4-chloropyrimidine-5-carbonyl chloride, the strong electron-withdrawing effect of the 5-substituent would activate the 4-position towards SNAr.

Applications in Drug Discovery:

Chloropyrimidine derivatives are prevalent in a vast number of approved drugs and clinical candidates, particularly in oncology and infectious diseases[6]. The ability to introduce diverse functionalities at the 4- and 5-positions of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties, including target binding, solubility, and metabolic stability.

For instance, the related compound, 2,4-dichloropyrimidine, is a key intermediate in the synthesis of various kinase inhibitors[7]. Similarly, 4-chloropyrimidine-5-carbonyl chloride can serve as a starting point for the synthesis of novel inhibitors of various enzymes by allowing for the introduction of a wide range of substituents that can interact with the target protein.

Commercially Available and Structurally Related Analogs

Given that 4-chloropyrimidine-5-carbonyl chloride may not be readily available from commercial suppliers, researchers can often turn to its isomers and related derivatives, which exhibit similar reactivity profiles and can serve as excellent starting points for analogous synthetic campaigns.

| Compound | CAS Number | Key Features |

| 2-Chloropyrimidine-5-carbonyl chloride | 110099-99-5 | An isomer with the chlorine at the 2-position. The carbonyl chloride remains a primary site for nucleophilic attack. The 2-chloro position is also susceptible to SNAr. |

| 2,4-Dichloropyrimidine-5-carbonyl chloride | 2972-52-3 | Possesses three electrophilic sites. The carbonyl chloride is the most reactive, followed by the C4-chloro and then the C2-chloro in SNAr reactions with most nucleophiles[5][8][9]. |

| Ethyl 4-chloropyrimidine-5-carboxylate | 41103-17-7 | A stable ester derivative. The ester can be hydrolyzed to the carboxylic acid if needed, or the 4-chloro position can be targeted for SNAr reactions[10]. |

Safety and Handling

4-Chloropyrimidine-5-carbonyl chloride is expected to be a highly reactive and corrosive compound. Appropriate safety precautions are essential.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[11].

-

Moisture Sensitivity: The compound will react with moisture in the air to produce hydrochloric acid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

-

Reactivity Hazards: Reactions with nucleophiles can be exothermic. Add reagents slowly and with cooling if necessary.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a suitable alcohol (e.g., isopropanol) before disposal.

Conclusion

4-Chloropyrimidine-5-carbonyl chloride is a potent and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While its direct commercial availability may be limited, a logical and robust synthetic pathway to its precursor and the final compound can be designed based on established chemical transformations. Its dual electrophilic nature allows for the sequential introduction of diverse functional groups, making it an invaluable tool for the generation of novel compound libraries in the pursuit of new therapeutic agents. Researchers can also leverage the reactivity of its commercially available isomers to achieve similar synthetic goals. As with all highly reactive reagents, strict adherence to safety protocols is paramount when handling this compound.

Visualizations

DOT Script for Synthesis of 4-Chloropyrimidine-5-carbonyl Chloride

Caption: Synthetic pathway to 4-Chloropyrimidine-5-carbonyl chloride.

DOT Script for Key Reactions of 4-Chloropyrimidine-5-carbonyl Chloride

Caption: Key reactions of 4-Chloropyrimidine-5-carbonyl chloride.

References

-

Capot Chemical. (n.d.). 2,4-dichloropyrimidine-5-carbonyl chloride. Retrieved from [Link]

- García-Chávez, M. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5183.

- Gu, H., & Hong, X. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

- Huang, L., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133534.

- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1093.

- Li, J. (2021). Preparation method of 4-cyano-5-bromopyrimidine. CN113106005A.

- Nudelman, A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(16), 4042–4045.

- Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869-874.

- Romero-Ortega, M., et al. (2018). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 14(01), 0023.

- Smith, A. B., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(01), 1-6.

-

Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

- Wang, J., et al. (2021). Method for synthesizing 4-chloro-pyridine. CN103360306A.

- Zhao, G., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(16), 4042-4045.

Sources

- 1. Preparation method of 4-cyano-5-bromopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-Chloropyrimidine | 17180-93-7 [chemicalbook.com]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to 2,4-Dichloropyrimidine-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloropyrimidine-5-carbonyl chloride, a trifunctional heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This document will begin by clarifying the nomenclature and detailing the physicochemical properties of the molecule, including its precise molecular weight. It will then delve into its synthesis, explore the nuanced reactivity of its three distinct electrophilic centers, provide a detailed experimental protocol for a representative nucleophilic substitution reaction, and highlight its application in the synthesis of bioactive molecules. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile reagent.

Introduction and Physicochemical Properties

While sometimes referred to as 4-chloropyrimidine-5-carbonyl chloride, the more accurate IUPAC name for this compound is 2,4-dichloropyrimidine-5-carbonyl chloride . It is crucial to use the precise nomenclature to avoid ambiguity with related structures. This compound is a clear, colorless to light yellow liquid at room temperature.[1]

The core of its utility lies in its trifunctional nature, possessing three distinct chlorine atoms that can be selectively targeted under different reaction conditions. This allows for a modular and convergent approach to the synthesis of complex molecular architectures, a highly desirable feature in modern medicinal chemistry.

Molecular Structure and Properties

The fundamental properties of 2,4-dichloropyrimidine-5-carbonyl chloride are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₅HCl₃N₂O | [1][2] |

| Molecular Weight | 211.43 g/mol | [1][2][3] |

| CAS Number | 2972-52-3 | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.645 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.586 | [1] |

| Boiling Point | 130 °C at 12 mmHg | [4] |

| SMILES String | ClC(=O)c1cnc(Cl)nc1Cl | [1] |

| InChI Key | DZTIFMWYYHCREC-UHFFFAOYSA-N | [1] |

Synthesis of the Core Scaffold

The most common and efficient synthesis of 2,4-dichloropyrimidine-5-carbonyl chloride starts from uracil-5-carboxylic acid. This method provides high yields and a product of sufficient purity for subsequent applications.

Chlorination of Uracil-5-Carboxylic Acid

A robust and high-yielding process involves the reaction of uracil-5-carboxylic acid with a chlorinating agent, such as phosphorus pentachloride or a combination of phosphorus trichloride and chlorine gas, in a phosphorus oxychloride medium.[4] This one-pot reaction effectively converts both the hydroxyl groups of the uracil ring and the carboxylic acid into their corresponding chlorides.

The overall transformation can be represented as follows:

Caption: Reactivity hierarchy of the chloro-substituents.

Experimental Protocol: Selective Amination at the C4-Position

This section provides a representative, field-proven protocol for the selective monosubstitution of 2,4-dichloropyrimidine-5-carbonyl chloride at the C4 position with an amine, followed by reaction at the carbonyl chloride. This two-step, one-pot procedure illustrates the practical application of the reactivity hierarchy.

Objective: To synthesize a 2-chloro-4-amino-pyrimidine-5-carboxamide derivative.

Materials:

-

2,4-Dichloropyrimidine-5-carbonyl chloride (1.0 eq)

-

Primary or Secondary Amine (Amine A, for C4 substitution) (1.1 eq)

-

Primary or Secondary Amine (Amine B, for amide formation) (1.2 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous DCM.

-

C4-Amination: Cool the solution to 0 °C using an ice bath. Add the first amine (Amine A, 1.1 eq) and a base such as triethylamine (1.2 eq) dropwise. Causality Note: Performing this step at a low temperature allows for selective reaction at the more reactive C4 position while minimizing reaction at the C2 position and premature reaction at the carbonyl chloride.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Amide Formation: Once the first step is complete, cool the reaction mixture back to 0 °C. Add the second amine (Amine B, 1.2 eq) and additional base (1.3 eq) to the flask. Causality Note: The carbonyl chloride is highly reactive and will readily react with the second amine to form the corresponding amide.

-

Completion and Work-up: Allow the reaction to stir at room temperature for an additional 1-2 hours or until completion as monitored by TLC or LC-MS.

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 2-chloro-4-amino-pyrimidine-5-carboxamide.

Applications in Drug Discovery

The 2,4-disubstituted-5-acylpyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The ability to sequentially and selectively introduce different substituents at the C2, C4, and C5 positions makes 2,4-dichloropyrimidine-5-carbonyl chloride a valuable starting material for building molecular diversity.

A notable example of a drug class where this scaffold is relevant is in the development of antimalarial agents. The diaminopyrimidine P218, a potent inhibitor of dihydrofolate reductase, features the core 2,4-diaminopyrimidine structure. While not directly using the title compound, the synthesis of P218 and its analogues relies on the selective functionalization of 2,4-dichloropyrimidine derivatives, highlighting the importance of this class of reagents in accessing such bioactive molecules. [5]The sequential SNAr reactions on a 2,4-dichloropyrimidine core are fundamental to building the final drug molecule.

Caption: Synthetic workflow for creating diverse molecules.

Safety and Handling

2,4-Dichloropyrimidine-5-carbonyl chloride is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as corrosive and an acute toxicant. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. [1]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. [6]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. It is moisture-sensitive and should be handled under an inert atmosphere. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents. [1]* Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste material should be disposed of in accordance with local, state, and federal regulations.

Conclusion

2,4-Dichloropyrimidine-5-carbonyl chloride is a powerful and versatile building block for the synthesis of complex, polysubstituted pyrimidines. Its value lies in the predictable yet tunable reactivity of its three distinct electrophilic centers. By carefully selecting nucleophiles and controlling reaction conditions, chemists can selectively functionalize the carbonyl chloride, the C4-chloride, and the C2-chloride, enabling the efficient construction of diverse molecular libraries for drug discovery and agrochemical research. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for its safe and effective use in the laboratory.

References

-

Capot Chemical. (n.d.). 2,4-dichloropyrimidine-5-carbonyl chloride. Retrieved from [Link]

-

Ye, W., & Zhang, Y. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

Meirelles, M. A., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(13), 8789–8801. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Source not further specified].

- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.

Sources

- 1. 2,4-Dichloropyrimidine-5-carbonyl chloride 97 2972-52-3 [sigmaaldrich.com]

- 2. 2972-52-3 | 2,4-dichloropyrimidine-5-carbonyl chloride - Capot Chemical [capotchem.com]

- 3. 2,4-Dichloro-5-pyrimidinecarbonyl chloride | CAS 2972-52-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

- 5. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Technical Guide: Solubility & Handling of 4-Chloropyrimidine-5-carbonyl Chloride in DMF

The following technical guide details the solubility, stability, and handling protocols for 4-Chloropyrimidine-5-carbonyl chloride in N,N-Dimethylformamide (DMF) .

Executive Summary

4-Chloropyrimidine-5-carbonyl chloride (C₅H₂Cl₂N₂O) is a high-value electrophilic intermediate used in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. While the compound is physically miscible/highly soluble in DMF due to its polarity and low molecular weight, it is chemically unstable in this solvent.

Critical Warning: Dissolving this acid chloride in DMF triggers the formation of a Vilsmeier-Haack adduct (chloroiminium salt), leading to rapid degradation, exotherms, and "runaway" side reactions. DMF should only be used as a reaction medium if specific "Cold-Flow" protocols are followed.

The Solubility-Stability Paradox

Physical Solubility

In strict physical terms, 4-Chloropyrimidine-5-carbonyl chloride exhibits high solubility in DMF (>100 mg/mL estimated based on structural analogs like 2,4-dichloropyrimidine-5-carbonyl chloride). The polar nature of the pyrimidine ring aligns well with the high dielectric constant of DMF (

Chemical Instability (The Vilsmeier Trap)

The "solubility" is transient. Upon dissolution, the electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic oxygen of the DMF amide. This forms a reactive O-acyl imidonium intermediate , which collapses to form a Vilsmeier reagent equivalent (dimethyliminium chloride) and releases CO₂/CO or polymerizes.

Degradation Pathway:

-

Dissolution: Acid Chloride solvates in DMF.

-

Nucleophilic Attack: DMF Oxygen attacks the -COCl carbonyl.

-

Chloride Ejection: Cl⁻ leaves, forming an acyloxy-iminium ion.

-

Decomposition: The intermediate breaks down, consuming the starting material and generating reactive side-products that interfere with subsequent nucleophilic substitutions (SnAr).

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired dissolution vs. the undesired Vilsmeier degradation.

Caption: Figure 1. The kinetic competition between stable solvation and Vilsmeier adduct formation.

Recommended Experimental Protocols

To safely utilize 4-Chloropyrimidine-5-carbonyl chloride in DMF-mediated reactions, you must avoid creating a "stock solution." Instead, use the Inverse Addition Method .

Protocol: The "Cold-Flow" Inverse Addition

This method ensures the acid chloride is never left alone in excess DMF.

Materials:

-

Reagent: 4-Chloropyrimidine-5-carbonyl chloride (Solid/Oil)

-

Solvent A: Anhydrous DCM or THF (Inert carrier)

-

Solvent B: Anhydrous DMF (Reaction medium for nucleophile)

-

Base: DIPEA or Triethylamine (Dry)

Step-by-Step Workflow:

-

Preparation of Nucleophile: Dissolve the amine/alcohol and base in Solvent B (DMF) . Cool to -10°C to 0°C .

-

Preparation of Electrophile: Dissolve the 4-Chloropyrimidine-5-carbonyl chloride in a minimal volume of Solvent A (DCM or THF) . Do not use DMF here.

-

Controlled Addition: Add the Electrophile solution dropwise to the cold Nucleophile/DMF solution over 15–30 minutes.

-

Quench: Upon completion (monitor by LCMS), quench immediately with water/buffer to destroy any Vilsmeier salts formed.

Solvent Selection Guide

| Solvent | Solubility | Stability (25°C) | Recommendation |

| DCM (Dichloromethane) | High | Excellent | Primary Choice for stock solutions. |

| THF (Tetrahydrofuran) | High | Good | Good alternative; ensure anhydrous. |

| DMF (Dimethylformamide) | High | Poor | Avoid storage. Use only as reaction medium in situ. |

| MeCN (Acetonitrile) | Moderate/High | Good | Good compromise for polar reactions. |

| Toluene | Moderate | Excellent | Good for heating if required (reflux). |

Analytical Validation (Self-Validating Protocol)

How do you know if your DMF solution has degraded?

-

Visual Check: A pure solution should be clear/pale yellow. If the DMF solution turns dark orange/brown or precipitates a solid (dimethylammonium chloride) within minutes, degradation has occurred.

-

Derivatization Test (LCMS):

-

Take 10 µL of the acid chloride/DMF mix.

-

Immediately quench into 500 µL of Methanol (excess).

-

Result A: Single peak [M+OMe] (Methyl ester) = Intact Acid Chloride .

-

Result B: Multiple peaks, dimethyl-amidine species, or hydrolyzed acid = Degraded .

-

Operational Workflow Diagram

Caption: Figure 2. Decision tree for solvent selection and handling to minimize degradation.

References

-

Acid Chloride Stability in DMF: Yoon, et al. "Coupling reaction of acid chloride with DMF... resulted to the wastage of DMF." ResearchGate. Available at: [Link].

-

General Solubility Data: PubChem Compound Summary. "4-Chloropyrimidine-5-carbonitrile (Analogous Structure)." National Center for Biotechnology Information. Available at: [Link].

-

Amide Coupling Protocols: Fisher Scientific. "Amide Synthesis: Schotten-Baumann and Acid Chloride Protocols." Available at: [Link].

-

Reaction of Pyrimidines in DMF: ACS Omega. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines... vs DMF." Available at: [Link].

An In-depth Technical Guide to the Reactivity of 4-Chloropyrimidine-5-carbonyl Chloride with Primary Amines

Foreword for the Modern Researcher

In the landscape of medicinal chemistry and drug development, pyrimidine-5-carboxamides represent a cornerstone scaffold, integral to a multitude of therapeutic agents. Their synthesis often hinges on the strategic reaction of bifunctional building blocks. Among these, 4-chloropyrimidine-5-carbonyl chloride is a molecule of significant interest, presenting two distinct electrophilic sites. A nuanced understanding of its reactivity is not merely academic; it is paramount for the rational design of synthetic routes, enabling chemists to achieve desired products with high selectivity and yield. This guide eschews a conventional, rigid format in favor of a narrative that logically dissects the molecule's reactivity profile. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature, offering a field-proven perspective for researchers at the forefront of chemical synthesis.

The Duality of Reactivity: A Tale of Two Electrophiles

The core of our topic lies in the structure of 4-chloropyrimidine-5-carbonyl chloride. It possesses two electrophilic carbon centers susceptible to nucleophilic attack by a primary amine (R-NH₂):

-

The Acyl Chloride Carbon (C=O): This is a classic, highly activated electrophile. The carbonyl carbon is rendered significantly electron-deficient by the adjacent oxygen and chlorine atoms. Reactions at this site proceed via a Nucleophilic Acyl Substitution mechanism.[1][2]

-

The C4-Carbon of the Pyrimidine Ring: This carbon is part of an electron-deficient heteroaromatic ring, activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.[3] The attached chlorine can act as a leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction.

The Decisive Factor: Kinetic Control

When a primary amine is introduced to this system, a critical question arises: which site reacts first? Under standard kinetic control, the reaction will overwhelmingly favor the site with the lower activation energy. The nucleophilic acyl substitution at the carbonyl chloride is an exceptionally fast and favorable process.[4] The acyl chloride is a far more potent electrophile than the C4-chloro position. Therefore, the reaction with a primary amine will proceed with high chemoselectivity at the carbonyl chloride to form the corresponding amide, leaving the C4-chloro position intact.

Achieving substitution at the C4 position would typically require more forcing conditions, such as elevated temperatures, or the use of a pre-formed amide where the highly reactive acyl chloride is no longer present.[3]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the pyrimidine-5-carboxamide from 4-chloropyrimidine-5-carbonyl chloride and a primary amine follows the well-established two-step addition-elimination mechanism characteristic of nucleophilic acyl substitution.[1][5]

-

Step 1: Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[5]

-

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[1][4]

-

Step 3: Deprotonation: The resulting protonated amide is then deprotonated by a base to yield the final, neutral amide product and a salt. The base can be a second equivalent of the primary amine or, more commonly, a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

Caption: The Addition-Elimination mechanism for amide formation.

Experimental Protocol: A Validated Approach

This protocol provides a robust, general procedure for the synthesis of 4-chloro-N-alkyl/aryl-pyrimidine-5-carboxamides. The self-validating nature of this protocol lies in its use of standard, well-understood conditions that minimize common side reactions.

Materials:

-

4-Chloropyrimidine-5-carbonyl chloride (1.0 eq)

-

Primary amine (1.05 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropyrimidine-5-carbonyl chloride (1.0 eq).

-

Solvent Addition: Add anhydrous DCM (or MeCN) to dissolve the starting material (concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve the primary amine (1.05 eq) and Et₃N (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the acyl chloride over 10-15 minutes.

-

Causality Note: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of potential side products. The use of a non-nucleophilic base (Et₃N) prevents competition with the primary amine nucleophile.[6]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove HCl salt and any unreacted acid chloride), water, and brine.

-

Causality Note: The bicarbonate wash is essential to neutralize the triethylammonium hydrochloride salt formed during the reaction, making it water-soluble and easily removable from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, if solid, to yield the pure 4-chloro-pyrimidine-5-carboxamide.

Data Summary: Factors Influencing Reactivity

The success of the amidation is governed by several key parameters. The following table summarizes their effects and provides guidance for optimization.

| Parameter | Effect on Reaction | Rationale & Field Insights |

| Nucleophilicity of Amine | High Impact | Electron-donating groups on the amine (e.g., alkyl groups) increase its nucleophilicity and reaction rate. Electron-withdrawing groups (e.g., on anilines) decrease reactivity and may require longer reaction times or gentle heating.[3] |

| Steric Hindrance | High Impact | Bulky primary amines (e.g., tert-butylamine) react significantly slower than less hindered amines (e.g., methylamine) due to steric clash at the carbonyl carbon. For very hindered amines, alternative coupling agents may be necessary. |

| Solvent Choice | Medium Impact | Aprotic, non-nucleophilic solvents (DCM, THF, MeCN, Ethyl Acetate) are ideal. Protic solvents like water or alcohols can act as competing nucleophiles, leading to hydrolysis or ester formation.[3] |

| Base | High Impact | A non-nucleophilic base (Et₃N, DIPEA) is required to scavenge the HCl produced. Using the primary amine as its own base (requiring >2 eq) is less efficient and can complicate purification. Pyridine can also be used.[1] |

| Temperature | Medium Impact | The reaction is highly exothermic. Starting at 0 °C provides excellent control. Most reactions proceed to completion at room temperature. Heating is generally not required and may promote side reactions, including potential SNAr at C4. |

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. This logical workflow provides a guide to diagnosing and resolving common issues.

Caption: A logical workflow for troubleshooting common reaction issues.

Conclusion

The reaction of 4-chloropyrimidine-5-carbonyl chloride with primary amines is a highly reliable and chemoselective transformation that favors the formation of the corresponding amide under kinetic control. The exceptional electrophilicity of the acyl chloride functionality directs the nucleophilic attack to the carbonyl carbon, leaving the C4-chloro substituent untouched under standard amidation conditions. By carefully controlling parameters such as stoichiometry, temperature, and the choice of an appropriate base and aprotic solvent, researchers can confidently leverage this reaction to construct valuable pyrimidine-5-carboxamide intermediates for applications in drug discovery and materials science.

References

-

Title: Nucleophilic acyl substitution – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold Source: ResearchGate URL: [Link]

-

Title: What is the mechanism to nucleophilic acyl substitution? Source: Quora URL: [Link]

-

Title: One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Source: Indian Academy of Sciences URL: [Link]

-

Title: The Mechanisms of Nucleophilic Acyl Substitution Source: Chad's Prep URL: [Link]

-

Title: Nucleophilic acyl substitution (video) Source: Khan Academy URL: [Link]

-

Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities Source: Der Pharma Chemica URL: [Link]

-

Title: Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues Source: PMC (PubMed Central) URL: [Link]

-

Title: Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides Source: AVESIS URL: [Link]

-

Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. quora.com [quora.com]

- 6. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Electrophile Paradox: Controlling the Reactivity of 4-Chloropyrimidine-5-carbonyl chloride

Topic: Electrophilicity of 4-Chloropyrimidine-5-carbonyl chloride Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

4-Chloropyrimidine-5-carbonyl chloride represents a "privileged scaffold" in medicinal chemistry, offering two distinct electrophilic sites: the acyl chloride at C5 and the chloro-substituent at C4. For the synthetic chemist, this molecule presents a classic problem of chemoselectivity .[1]

While both sites are highly reactive, they operate under different kinetic regimes.[1] The C5-acyl chloride is a "hard" electrophile susceptible to rapid attack by heteroatoms, whereas the C4-chloride is an

Electronic Structure & Reactivity Profile

To master this molecule, one must understand the electronic push-pull forces at play.[1]

The Hierarchy of Electrophilicity

The molecule features two competing electrophilic centers.[1] Their reactivity is dictated by the nature of the nucleophile and the reaction conditions (temperature, solvent, additives).[1]

| Site | Hybridization | Mechanism | Reactivity Driver | Kinetic Profile |

| C5-Carbonyl (COCl) | Nucleophilic Acyl Substitution | Polarization of C=O bond; Good leaving group (Cl⁻). | Fastest. Reacts at < 0°C with amines/alcohols. | |

| C4-Pyrimidine (C-Cl) | Ring nitrogen inductive effect (-I); C5-EWG activation (-M/-I). | Slower. Requires > 25°C or catalysis (usually). |

The Activation Loop

A critical mechanistic insight is that the C5-carbonyl chloride activates the C4-position . The strong electron-withdrawing nature of the -COCl group pulls electron density from the ring, making the C4 carbon highly distinct cationic character.[1]

-

Implication: If you convert the acid chloride to an electron-rich amide (via reaction with an amine), the electrophilicity of the C4 position decreases slightly, but remains susceptible to

due to the inherent deficiency of the pyrimidine ring.[1]

Strategic Chemoselectivity: The Decision Matrix

The following diagram illustrates the decision pathways for functionalizing this scaffold.

Figure 1: Strategic reaction pathways. Path A exploits the kinetic superiority of the acid chloride.[1] Path B utilizes bifunctional nucleophiles for cascade cyclization.

Validated Experimental Protocols

Protocol A: Selective C5-Derivatization (Retention of C4-Cl)

Objective: Synthesize an amide or ester while keeping the C4-chloro group intact for later functionalization.

Mechanism: Kinetic control. The acid chloride reacts instantaneously; the

Reagents:

-

Substrate: 4-Chloropyrimidine-5-carbonyl chloride (1.0 eq)

-

Nucleophile: Primary/Secondary Amine or Alcohol (1.0 eq)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.1 eq)[1]

-

Solvent: Anhydrous DCM or THF (0.1 M)

Step-by-Step Workflow:

-

Preparation: Dissolve the nucleophile and base in anhydrous DCM under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: For less reactive amines, 0°C is acceptable, but -78°C guarantees selectivity.[1]

-

Addition: Add the 4-Chloropyrimidine-5-carbonyl chloride (dissolved in minimal DCM) dropwise over 15 minutes.

-

Why? Slow addition prevents local excesses that could trigger double-addition.

-

-

Reaction: Stir at -78°C for 1 hour. Monitor by TLC (the acid chloride is unstable on silica; look for the disappearance of the nucleophile or formation of the stable amide).[1]

-

Quench: Quench with cold saturated

. -

Workup: Extract with DCM, dry over

, and concentrate. -

Result: The product is the 4-chloropyrimidine-5-carboxamide . The C4-Cl remains available for future substitution.

Protocol B: Cascade Cyclization to Pyrimido[4,5-d]pyrimidines

Objective: One-pot synthesis of a fused ring system using a bifunctional nucleophile (e.g., amidine, hydrazine, or urea).

Mechanism: Acyl substitution followed immediately by intramolecular

Reagents:

-

Substrate: 4-Chloropyrimidine-5-carbonyl chloride (1.0 eq)

-

Nucleophile: Benzamidine hydrochloride (or similar 1,3-binucleophile) (1.2 eq)[1]

-

Base:

or NaH (excess, 2.5 eq)[1] -

Solvent: DMF or Acetonitrile (requires heat)[1]

Step-by-Step Workflow:

-

Mixing: Suspend the amidine/urea and base in dry acetonitrile.

-

Addition: Add the acid chloride at Room Temperature (RT).

-

Observation: An exotherm will occur as the acyl chloride reacts to form the intermediate.[1]

-

-

Cyclization: Heat the mixture to Reflux (80°C) for 2–4 hours.

-

Workup: Cool to RT. Pour into water. The fused heterocycle often precipitates out. Filter and wash with water/ethanol.

Data Analysis: Substituent Effects on

When performing the subsequent

| C5-Substituent | Electronic Effect | Relative | Conditions Required |

| -COCl | Strong EWG (-M, -I) | Very High | 0°C to RT |

| -COOMe (Ester) | Moderate EWG | High | RT to 50°C |

| -CONHR (Amide) | Weak EWG | Moderate | 60°C to 100°C |

| -CH2OH | Electron Donating | Low | > 120°C (often fails) |

Key Takeaway: If your synthetic route requires a difficult amine displacement at C4, perform it before reducing the carbonyl group.[1] The carbonyl is your "activator."

Safety & Handling (Critical)

-

Moisture Sensitivity: 4-Chloropyrimidine-5-carbonyl chloride hydrolyzes rapidly to the carboxylic acid and HCl gas upon contact with air moisture. Always handle in a fume hood under inert gas.

-

Toxicity: Like most chloropyrimidines, it is a potential skin sensitizer and lachrymator.[1]

-

Storage: Store at -20°C under Argon. If the solid turns from yellow/white to sticky/orange, significant hydrolysis/decomposition has occurred.[1]

References

-

Syntheses of Pyrimido[4,5-d]pyrimidine Derivatives. Source: Iranian Journal of Catalysis.[2] URL:[Link][1]

-

Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Source: Journal of the Chemical Society C. URL:[1][Link][1]

-

Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec (QM Magic Class). URL:[Link]

-

Safety Data Sheet: 4-Chloropyrimidine-5-carbonyl chloride. Source: PubChem / NIH. URL:[Link][1]

Sources

The Strategic Utility of 4-Chloropyrimidine-5-carbonyl Chloride: A Technical Guide for Chemical Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its prevalence in biologically active molecules, ranging from kinase inhibitors to antiviral agents, underscores the importance of versatile pyrimidine-based intermediates.[2][3] Among these, 4-Chloropyrimidine-5-carbonyl chloride has emerged as a particularly valuable building block. Its bifunctional nature, featuring a reactive acyl chloride and a susceptible site for nucleophilic aromatic substitution, offers a streamlined pathway for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 4-Chloropyrimidine-5-carbonyl chloride, detailing its synthesis, reactivity, and strategic applications in contemporary organic synthesis.

The strategic importance of this intermediate lies in its ability to introduce a functionalized pyrimidine core into a target molecule in a controlled and predictable manner. The electron-deficient nature of the pyrimidine ring, further activated by the presence of a chlorine atom and a carbonyl chloride group, dictates its reactivity, making it a powerful tool for medicinal chemists and process development scientists.

Core Properties of 4-Chloropyrimidine-5-carbonyl chloride

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective utilization in synthesis. The key properties of 4-Chloropyrimidine-5-carbonyl chloride are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₂Cl₂N₂O |

| Molecular Weight | 176.99 g/mol |

| Appearance | Expected to be a solid or liquid at room temperature; specific data not widely published. |

| CAS Number | 54039-43-9 |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and DMF. |

| Reactivity | Highly reactive towards nucleophiles, particularly at the carbonyl chloride and the 4-chloro position. |

Note on Safety and Handling: 4-Chloropyrimidine-5-carbonyl chloride is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive.

Synthesis of 4-Chloropyrimidine-5-carbonyl chloride: A Strategic Approach

The following workflow illustrates the logical progression of the synthesis:

Caption: A generalized workflow for the synthesis of 4-Chloropyrimidine-5-carbonyl chloride.

Experimental Protocol: A Representative Synthesis

This protocol is a representative method based on established chemical principles for the synthesis of similar heterocyclic acyl chlorides.[5][6] Optimization may be required based on laboratory conditions and scale.

Step 1: Synthesis of 4-Chloropyrimidine-5-carboxylic Acid

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-hydroxypyrimidine-5-carboxylic acid (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme care in a fume hood.

-

Isolation: The product, 4-chloropyrimidine-5-carboxylic acid, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Chloropyrimidine-5-carbonyl chloride

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the dried 4-chloropyrimidine-5-carboxylic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reaction Conditions: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-Chloropyrimidine-5-carbonyl chloride can often be used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Reactivity and Applications in Chemical Synthesis

The synthetic utility of 4-Chloropyrimidine-5-carbonyl chloride stems from its two distinct reactive sites, which can be addressed sequentially or, in some cases, concurrently.

Caption: Key reaction pathways for 4-Chloropyrimidine-5-carbonyl chloride.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution. This reactivity is driven by the electron-withdrawing nature of the two ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[7]

Mechanism of SNAr:

-

Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate.

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.

This reaction is a cornerstone in the synthesis of a wide array of substituted pyrimidines, particularly in the development of kinase inhibitors.[8] For instance, the core of many ATP-competitive kinase inhibitors is constructed by displacing a chloro-substituent on a pyrimidine ring with a primary or secondary amine.[9] The reaction conditions can often be tuned to achieve high yields and selectivity. Acid catalysis is sometimes employed to enhance the reactivity of the pyrimidine ring, especially with less nucleophilic anilines.[7]

Amide Bond Formation at the Carbonyl Chloride

The carbonyl chloride group at the C5 position is a classic acylating agent, readily reacting with a variety of nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. This reaction is typically rapid and high-yielding.

Typical Reaction Conditions:

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.

-

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.

The sequential or orthogonal reactivity of the C4-chloro and C5-carbonyl chloride moieties allows for the strategic construction of complex molecules. For example, the more reactive carbonyl chloride can be reacted first, followed by a nucleophilic substitution at the C4 position, or vice versa, depending on the desired synthetic outcome and the nature of the nucleophiles.

Case Study: Application in the Synthesis of Kinase Inhibitors

While a direct synthesis of a marketed drug using 4-Chloropyrimidine-5-carbonyl chloride is not explicitly detailed in the provided search results, its structural motif is highly relevant to the synthesis of kinase inhibitors. For example, the pyrimidine core is central to the structure of dasatinib, a potent tyrosine kinase inhibitor. The synthesis of dasatinib intermediates often involves the reaction of a chloropyrimidine with an aminothiazole derivative.[10] 4-Chloropyrimidine-5-carbonyl chloride provides a direct route to introduce a functionalized pyrimidine ring that can be further elaborated to form such complex structures. The carbonyl group can be converted to other functionalities or used as a handle for further derivatization.

Conclusion

4-Chloropyrimidine-5-carbonyl chloride is a high-value chemical intermediate that offers synthetic chemists a powerful and versatile tool for the construction of complex, biologically active molecules. Its predictable reactivity at two distinct sites allows for the strategic and efficient synthesis of a diverse range of substituted pyrimidines. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to fully leverage its potential in their synthetic endeavors. The continued exploration of the synthetic utility of this and related heterocyclic building blocks will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

- J. Am. Chem. Soc. 40, 233 (1908).

- ARKIVOC: archive for organic chemistry 2020(vii):27-35.

- US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google P

- A convenient new and efficient commercial synthetic route for das

- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google P

- CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google P

- An unusual thionyl chloride-promoted C−C bond form

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - MDPI. ([Link])

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. ([Link])

- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or deriv

- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google P

-

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC. ([Link])

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC. ([Link])

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.

-

Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - Semantic Scholar. ([Link])

-

4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC. ([Link])

-

Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides. ([Link])

- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry.

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. ([Link])

-

Thionyl Chloride - A Versatile Reagent - ResearchGate. ([Link])

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. ([Link])

-

Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach - MDPI. ([Link])

- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine - Benchchem.

- EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. prepchem.com [prepchem.com]

- 5. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

- 6. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. preprints.org [preprints.org]

- 8. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Spectroscopic Validation of 4-Chloropyrimidine-5-carbonyl chloride

The following technical guide details the spectroscopic characterization and handling of 4-Chloropyrimidine-5-carbonyl chloride (CAS: 1261494-35-2), a highly reactive electrophilic intermediate used in the synthesis of fused heterocycles and kinase inhibitors.

Executive Summary & Compound Profile

4-Chloropyrimidine-5-carbonyl chloride is a bifunctional pyrimidine building block featuring two distinct electrophilic sites: the acid chloride at C5 and the chloro-substituent at C4.[1] Its high reactivity makes it a transient intermediate, often generated in situ or isolated with strict moisture exclusion.

-

Systematic Name: 4-Chloropyrimidine-5-carbonyl chloride[2][3]

-

CAS Number: 1261494-35-2[1]

-

Molecular Formula: C

H -

Molecular Weight: 176.99 g/mol

-

Key Application: Precursor for pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines (kinase inhibitor scaffolds).

Structural Logic & Reactivity

The pyrimidine ring is electron-deficient. The introduction of an electron-withdrawing carbonyl chloride at C5 and a chlorine at C4 creates a highly activated system.

-

C4-Cl: Susceptible to S

Ar displacement by amines/alkoxides. -

C5-COCl: Highly susceptible to acyl substitution (acylation).

Synthesis & Generation Protocol

Context: Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like the hydrolyzed acid or the starting material.

Validated Workflow

The standard generation involves the dechlorinative chlorination of 4-hydroxypyrimidine-5-carboxylic acid using thionyl chloride (SOCl

Reaction:

Diagram: Synthesis & Impurity Pathways

Caption: Synthesis pathway via Vilsmeier-Haack type chlorination and potential moisture-induced degradation pathways.

Spectroscopic Data Analysis

Note: Due to the moisture sensitivity of the acid chloride, all spectral data must be acquired in anhydrous solvents (e.g., CDCl

A. Nuclear Magnetic Resonance (NMR)

The

| Nucleus | Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 9.15 - 9.25 | Singlet (s) | 1H | H-2 | Flanked by two Nitrogen atoms (N1, N3); most deshielded. | |

| 9.00 - 9.10 | Singlet (s) | 1H | H-6 | Ortho to COCl (EWG) and adjacent to N1. | |

| 163.5 | - | - | C=O | Carbonyl chloride characteristic shift. | |

| 160 - 162 | - | - | C-4 | Ipso to Chlorine; deshielded. | |

| 158 - 159 | - | - | C-2 | Between two Nitrogens. | |

| 155 - 157 | - | - | C-6 | Adjacent to Nitrogen. | |

| 124 - 126 | - | - | C-5 | Ipso to Carbonyl. |

Critical QC Check:

-

H-2 vs H-6: H-2 is typically slightly more downfield due to the combined inductive effect of two adjacent nitrogen atoms.

-

Impurity Flag: A broad singlet around 13-14 ppm indicates hydrolysis to the carboxylic acid (COOH).

B. Infrared Spectroscopy (IR)

IR is the fastest method to confirm the conversion of the carboxylic acid precursor to the acid chloride.

| Functional Group | Wavenumber (cm | Intensity | Diagnostic Value |

| C=O[4] Stretch (Acid Chloride) | 1760 - 1785 | Strong | Primary Confirmation. Significantly higher than the acid precursor (~1700 cm |

| C-H Stretch (Aromatic) | 3050 - 3100 | Weak | Typical heteroaromatic C-H. |

| C=N / C=C Ring Stretch | 1550 - 1580 | Medium | Pyrimidine skeletal vibrations. |

| C-Cl Stretch | 700 - 750 | Medium | Distinct fingerprint band. |

Self-Validating Protocol:

If the band at ~1775 cm

C. Mass Spectrometry (MS)

The presence of two chlorine atoms (one on the ring, one in the acid chloride) creates a distinct isotopic pattern.

-

Isotopes:

Cl (75.8%) and -

Pattern for Cl

: M : (M+2) : (M+4) ratio is approximately 9 : 6 : 1 .

| Ion | m/z (approx) | Interpretation |

| [M] | 176 | Molecular Ion ( |

| [M+2] | 178 | Isotope ( |

| [M+4] | 180 | Isotope ( |

| [M - Cl] | 141 | Acylium ion (Loss of Cl from COCl). Base peak often observed. |

| [M - COCl] | 113 | Loss of carbonyl chloride group (Chloropyrimidine cation). |

Diagram: MS Fragmentation Pathway

Caption: Primary fragmentation pathway showing alpha-cleavage of the acid chloride followed by decarbonylation.

Experimental Protocol: Handling & Sample Prep

Expertise Note: Acid chlorides of electron-deficient heterocycles are aggressive electrophiles. They will acylate DMSO, methanol, and atmospheric moisture.

NMR Sample Preparation (Strict Anhydrous)

-

Solvent: Use CDCl

stored over 4Å molecular sieves. -

Vessel: Oven-dried NMR tube, flushed with Nitrogen/Argon.

-

Procedure:

-

Dissolve ~10 mg of the acid chloride in 0.6 mL dry CDCl

. -

Do not filter through standard cotton/paper (contains moisture). Use a glass wool plug if necessary.

-

Run spectrum immediately.

-

Stability & Storage

-

Storage: -20°C under Argon atmosphere.

-

Quenching: If disposal is required, quench slowly into a stirred solution of 10% NaOH/Ice. Violent reaction possible.

References

-

Synthesis of Pyridopyrimidines (General Reactivity)

-

Science of Synthesis: Pyridopyrimidines.[5] Thieme Chemistry. (Detailed reactivity of 4-chloropyrimidine-5-carbonyl chloride with enamines).

-

-

Chlorin

/SOCl -

Analogous Compound Data (2,4-Dichloropyrimidine-5-carbonyl chloride)

- Sigma-Aldrich Product Sheet (CAS 2972-52-3).

-

Isotope Pattern Verification

- PubChem Compound Summary: 4-Chloropyrimidine-5-carbonitrile (Precursor/Analog).

Sources

- 1. 883-99-8,Methyl 3-Hydroxy-2-naphthoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Buy 3-(3-Oxobutanoyl)benzonitrile (EVT-13408570) [evitachem.com]

- 3. CAS#:1216797-61-3 | N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride | Chemsrc [chemsrc.com]

- 4. CN101501002A - éæ ¸è·é转å½é ¶æå¶å - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

4-Chloropyrimidine-5-carbonyl Chloride: Safety and Handling Precautions

Technical Guide for Research & Development Professionals

Executive Summary

Compound Identity: 4-Chloropyrimidine-5-carbonyl chloride CAS Number: 1261494-35-2 Formula: C₅H₂Cl₂N₂O Molecular Weight: 176.99 g/mol [1]